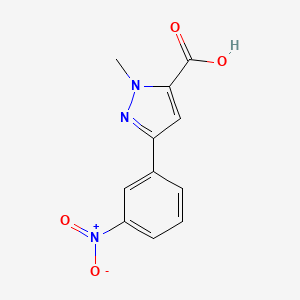

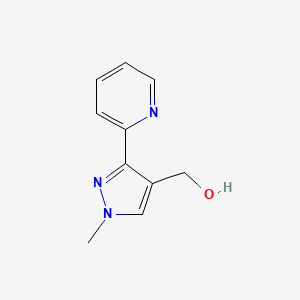

![molecular formula C14H13FN2OS B1461066 2-((4-Fluorobenzyl)thio)-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one CAS No. 451487-18-6](/img/structure/B1461066.png)

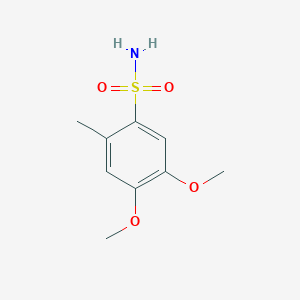

2-((4-Fluorobenzyl)thio)-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one

Overview

Description

“2-((4-Fluorobenzyl)thio)-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one” is a compound that belongs to the class of benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives . It has been studied for its anti-inflammatory properties and potential use as a fluorescent probe for determining tumors or their progression .

Molecular Structure Analysis

The molecular structure of this compound is complex, involving a cyclopenta[d]pyrimidin-4-one core with a fluorobenzylthio group attached . The exact interactions and structural characteristics of this compound would require further study and analysis.

Scientific Research Applications

Anticancer Potential

A prominent application of this compound is in the field of cancer research. A study by Harsha et al. (2018) synthesized derivatives of this compound and evaluated their cytotoxic activity on HCT-116 and A-549 cell lines. The results showed significant anticancer potential, especially against the HCT-116 cell line. This suggests that the compound and its derivatives might have therapeutic applications in treating certain types of cancers.

Neuropharmacological Properties

The compound has also been investigated for potential neuropharmacological applications. Zhang et al. (2016) studied a series of derivatives for their anticonvulsant and antidepressant activities. The study highlighted significant anticonvulsant and antidepressant effects, indicating its potential use in developing treatments for neurological disorders.

Antimicrobial and Antifungal Activities

Research by Kahveci et al. (2020) explored the antimicrobial and antifungal activities of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives. Their findings revealed that certain derivatives showed higher antifungal activity than fluconazole against Candida fungus species. This suggests potential applications in developing new antimicrobial and antifungal agents.

Antimalarial Properties

The antimalarial potential of pyrido[1,2-a]pyrimidin-4-ones derivatives was investigated by Mane et al. (2014). They found that certain compounds exhibited moderate antimalarial activity, indicating potential use in antimalarial drug development.

Antitubercular and DNA Cleavage Studies

Compounds similar to 2-((4-Fluorobenzyl)thio)-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one have also been studied for their antitubercular activity. Reddy et al. (2015) found that certain benzocoumarin-pyrimidine hybrids exhibited potent antitubercular activity. Additionally, they observed DNA cleavage activity, suggesting a mechanism of action and potential therapeutic applications.

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell proliferation, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the division and proliferation of cells

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the replication of DNA and the division of cells . The downstream effects of this disruption can include the induction of apoptosis, or programmed cell death .

Result of Action

The result of the compound’s action is a significant inhibition of cell proliferation. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .

Future Directions

properties

IUPAC Name |

2-[(4-fluorophenyl)methylsulfanyl]-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2OS/c15-10-6-4-9(5-7-10)8-19-14-16-12-3-1-2-11(12)13(18)17-14/h4-7H,1-3,8H2,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKHGMLLRQLUFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N=C(NC2=O)SCC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Fluorobenzyl)thio)-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

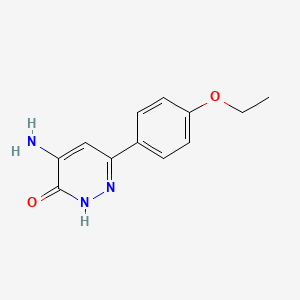

![5-amino-1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1460985.png)

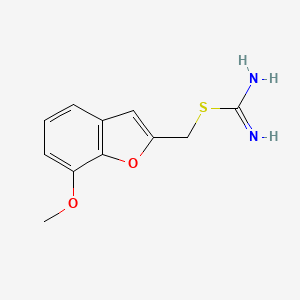

![1-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-one](/img/structure/B1460993.png)

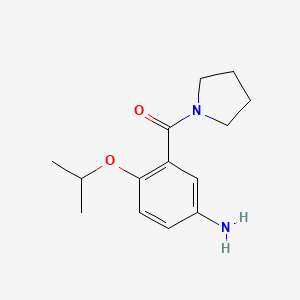

![3,7-Diethyl 6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate](/img/structure/B1461003.png)

![1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1461005.png)